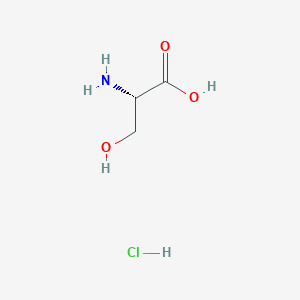

(S)-2-Amino-3-hydroxypropanoic acid hydrochloride

Übersicht

Beschreibung

(S)-2-Amino-3-hydroxypropanoic acid hydrochloride (HPAH) is a naturally occurring amino acid derivative that is found in many plants and animals. It is an important component of the human body, and is involved in a variety of metabolic processes. HPAH has been extensively studied in the past and has been found to have a wide range of beneficial effects.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

A critical review of hydroxyproline analysis highlighted the development of more sensitive and reliable procedures for the determination of this amino acid, which is structurally related to (S)-2-Amino-3-hydroxypropanoic acid hydrochloride. These advancements in analytical techniques have broadened the applications in clinical chemistry and biochemistry research (Stegemann & Stalder, 1967).

Pharmacological and Biochemical Research

- Antioxidant Activity: Research on hydroxycinnamates, compounds related to this compound, has shown significant antioxidant activities. These compounds are abundant in various food groups and have the potential to scavenge different types of radicals, offering insights into their use in disease prevention and health promotion (Shahidi & Chandrasekara, 2010).

- Pharmacological Effects of Chlorogenic Acid: Chlorogenic acid, a phenolic compound, demonstrates a range of biological and pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory properties. Its broad spectrum of activities indicates the potential for therapeutic use in managing metabolic disorders and reducing medication costs (Naveed et al., 2018).

Materials Science and Engineering

- Biomedical Applications of Poly(amino acid)s: The development of highly branched polymers based on poly(amino acid)s, including (S)-2-Amino-3-hydroxypropanoic acid derivatives, has been explored for various biomedical applications. These polymers are biocompatible, biodegradable, and their degradation products are metabolizable, making them suitable for use as drug and gene delivery vehicles, as well as antiviral compounds (Thompson & Scholz, 2021).

Bioactive Compounds and Health Applications

- Cosmeceutical Significance of Hydroxycinnamic Acids: Hydroxycinnamic acids and their derivatives, related to this compound, have shown promise as multifunctional ingredients in cosmetic formulations. They exhibit antioxidant, anti-collagenase, anti-inflammatory, and anti-tyrosinase activities, along with UV protective effects. These properties suggest their potential use in anti-aging, anti-inflammatory, and hyperpigmentation-correcting cosmeceutical products (Taofiq et al., 2017).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

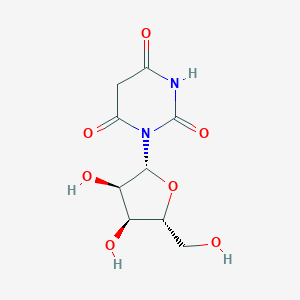

L-Serine hydrochloride, also known as (S)-2-Amino-3-hydroxypropanoic acid hydrochloride, primarily targets the biosynthesis of purines, pyrimidines, and other amino acids . It plays a crucial role in cell growth and development, also known as cellular proliferation .

Mode of Action

L-Serine interacts with its targets by being converted to glycine by the enzyme serine hydroxymethyltransferase . This conversion results in the formation of one-carbon units necessary for the synthesis of the purine bases, adenine and guanine .

Biochemical Pathways

L-Serine is involved in several biochemical pathways. It is synthesized from 3-phosphoglycerate generated by glycolysis, employing the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . This process is known as the “phosphorylated pathway” of L-Serine biosynthesis .

Pharmacokinetics

It has been reported that l-serine elimination half-life ranges between 185 and 1481 hours . This variation could be due to differences in the levels of serine hydroxymethyltransferase, the enzyme responsible for converting L-Serine to glycine .

Result of Action

The action of L-Serine hydrochloride leads to several molecular and cellular effects. It plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of L-Serine hydrochloride can be influenced by various environmental factors. For instance, L-Serine uptake from blood across the blood-brain barrier is inefficient when compared to other essential amino acids . This suggests that the environment within the central nervous system may influence the action of L-Serine.

Biochemische Analyse

Biochemical Properties

L-Serine hydrochloride plays a crucial role in various biochemical reactions. It is converted to glycine through the reversible reaction catalyzed by the enzyme serine hydroxymethyltransferase . It also serves as a phosphorylation site in proteins, which is a key process in regulating protein function .

Cellular Effects

The effects of L-Serine hydrochloride on cells are diverse and significant. As a precursor to glycine and cysteine, it influences cell function by contributing to the synthesis of these amino acids. These amino acids, in turn, play roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, L-Serine hydrochloride exerts its effects through its interactions with various biomolecules. For instance, it is involved in enzyme activation, such as the activation of serine hydroxymethyltransferase, which converts L-Serine hydrochloride to glycine . It also influences gene expression through its role as a precursor to amino acids that are integral to the synthesis of proteins .

Metabolic Pathways

L-Serine hydrochloride is involved in several metabolic pathways. It is synthesized from 3-phosphoglycerate and serves as a precursor for the synthesis of glycine and cysteine

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-hydroxypropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3.ClH/c4-2(1-5)3(6)7;/h2,5H,1,4H2,(H,6,7);1H/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMOVTSFWYRCOB-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481020 | |

| Record name | L-Serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16428-75-4 | |

| Record name | L-Serine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16428-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)

![Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-](/img/structure/B96239.png)

![[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine](/img/structure/B96241.png)

![6-Bromobenzo[b]thiophene](/img/structure/B96252.png)